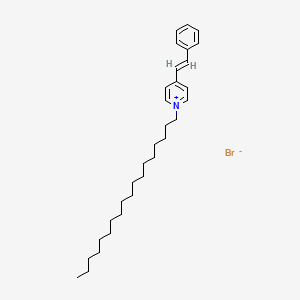

N-十八烷基-4-苯乙烯唑溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Octadecyl-4-stilbazole bromide involves complex chemical processes aimed at integrating the octadecyl group with the stilbazole structure. Research has highlighted various methodologies for synthesizing stilbazole derivatives, including the photochemical properties of octadecylstilbazolium bromide in mixed bilayer membranes with dioctadecyldimethylammonium bromide, which reveal the formation of phase-separated clusters of stilbazole amphiphiles through photodimerization reactions (Shimomura & Ihara, 1991).

Molecular Structure Analysis

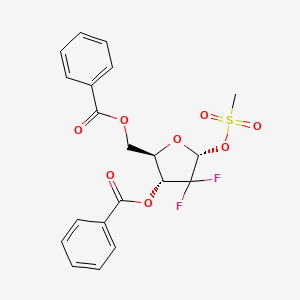

The molecular structure of N-Octadecyl-4-stilbazole bromide and related compounds has been thoroughly investigated, revealing insights into the arrangement and behavior of molecules within different contexts. Studies on the crystal structures of stilbazole derivatives have provided detailed information on the molecular salts and their crystallization processes, which are crucial for understanding the compound's applications and reactivity (Antony et al., 2018).

Chemical Reactions and Properties

N-Octadecyl-4-stilbazole bromide participates in a variety of chemical reactions, demonstrating a range of chemical properties that are of interest in synthetic chemistry and material science. The photochemical probing of phase separation in bilayer membranes, as well as the study of its photochemical reactions, provide valuable insights into its chemical behavior (Shimomura & Ihara, 1991).

Physical Properties Analysis

The physical properties of N-Octadecyl-4-stilbazole bromide, including its phase behavior and interaction with other compounds in mixed systems, are critical for its application in various technologies. Research focusing on the physicochemical studies of related compounds, such as octadecyl-trimethyl-ammonium bromide, has provided a critical assessment of its solution behavior, formation of micelles, and microemulsion with other compounds, which are directly relevant to understanding the physical properties of N-Octadecyl-4-stilbazole bromide (Maiti et al., 2007).

Chemical Properties Analysis

The chemical properties of N-Octadecyl-4-stilbazole bromide, such as its reactivity, photodimerization, and phase separation behaviors, are integral to its applications in material science and chemistry. Investigations into the regulated photochemistry of amphiphilic stilbazoles in two-dimensional molecular organizates have unveiled the compound's unique chemical properties, including the formation of phase-separated clusters and the dominant photodimerization reaction in such clusters (Shimomura & Ihara, 1991).

科学研究应用

理化性质和应用

胶束和微乳液形成: 对十八烷基三甲基溴化铵(一种与 N-十八烷基-4-苯乙烯唑溴化物密切相关的化合物)的全面研究探讨了其在与水、正丁醇和正庚烷结合时形成正向和反向胶束(微乳液)的行为。这些发现有助于理解该化合物在创建结构化相方面的潜力,这些相在药物输送系统和纳米技术等应用中很有价值 (Maiti 等,2007).

色谱分离

优化色谱条件: 通过 HPLC 分离硝基偶氮苯的生物活性异构体的研究突出了在色谱应用中使用十八烷基相的挑战和解决方案。这些见解对于分析化学至关重要,其中精确的异构体分离对于药物开发和其他科学研究至关重要 (Prukała 等,2008).

缓蚀

在酸性环境中保护低碳钢: 已研究了衍生自 N-十八烷基-4-苯乙烯唑溴化物的离子液体作为缓蚀剂的有效性。这些化合物在酸性溶液中对低碳钢表现出很高的保护效率,表明它们在材料科学和工程应用中具有防止工业环境中腐蚀的潜力 (Likhanova 等,2010).

电活性材料

增强导电聚合物性能: 一项关于在超级电容器的导电聚合物复合材料中使用 1-十八烷基-3-甲基咪唑鎓溴化物的研究显示出改进的电化学性能。这项研究强调了 N-十八烷基-4-苯乙烯唑溴化物衍生物在开发先进储能材料中的潜力 (Ehsani 等,2017).

液晶

构建液晶结构: 对氢键相互作用的研究在间苯二酚和各种苯乙烯唑衍生物(包括类似于 N-十八烷基-4-苯乙烯唑溴化物的结构)之间进行,导致了新型液晶材料的开发。这些材料表现出独特的介晶性质,为材料科学和技术领域做出了贡献 (Lee 等,2011).

抗静电剂

聚丙烯改性: 与 N-十八烷基-4-苯乙烯唑溴化物相关的十八烷基甲基二羟乙基溴化铵被研究作为聚丙烯中的抗静电剂,说明了该化合物在改性聚合物的电性能方面的效用工业应用 (Ling,2012).

安全和危害

属性

IUPAC Name |

1-octadecyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1/b24-23+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIYCOMNTWABLV-XMXXDQCKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-[2-(1H-Pyrazol-5-yl)hydrazinylidene]acetic acid](/img/structure/B1148565.png)

![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)